1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the empirical formula C6H8N2O2 . It has a molecular weight of 140.14 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCc1cc(C(O)=O)n(C)n1
. The InChI key for this compound is QRWZFUBHOQWUGH-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point of 208-213 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Structural and Spectral Investigations
Research on pyrazole derivatives, including 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, has shown significant interest in their structural and spectral properties. Studies like those by Viveka et al. (2016) have focused on combining experimental and theoretical approaches, including density functional theory (DFT), to investigate these properties. Such research aids in understanding the molecular interactions and stability of these compounds (Viveka et al., 2016).
Synthesis of Derivatives
The synthesis of various derivatives of pyrazole carboxylic acids is another area of interest. Beck et al. (1988) described the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, showcasing the versatility and potential applications of these compounds in chemical synthesis (Beck et al., 1988).
Biological Applications
In silico studies on pyrazole-based drug molecules, including derivatives of 1,3-dimethyl-1H-pyrazole, have highlighted their potential in pharmacology. Shubhangi et al. (2019) conducted studies revealing the activities and interaction behaviors of these compounds, indicating their significance in drug design and antimicrobial applications (Shubhangi et al., 2019).
Catalytic Applications
Pyrazole derivatives have been studied for their catalytic properties. Maurya and Haldar (2020) investigated dimeric copper(II) complexes with pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole, for the oxidation of alcohols. This highlights their potential in developing eco-friendly and efficient catalytic systems (Maurya & Haldar, 2020).
Coordination Chemistry
The coordination chemistry of 1,3-dimethylpyrazole-5-carboxylic acid with metal ions like Cu and Co has been explored, indicating its potential in creating novel complexes. Jacimovic et al. (2015) reported the synthesis and crystal structure of such complexes, contributing to the field of coordination chemistry and materials science (Jacimovic et al., 2015).
Solid-State Chemistry
Studies on the structure and dynamic properties of pyrazole-4-carboxylic acids in the solid state, like those by Infantes et al. (2013), provide insights into their polymorphism and solid-state proton transfer. This research is valuable for understanding the material properties of these compounds (Infantes et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the second messenger camp , which plays a key role in many important physiological processes.
Mode of Action
It is suggested that similar compounds hydrolyze the second messenger camp , which is a key regulator of many important physiological processes.
Biochemical Pathways
The hydrolysis of camp, a process that similar compounds are known to induce , can affect various biochemical pathways regulated by this second messenger.
Result of Action
The hydrolysis of camp, a process that similar compounds are known to induce , can have various molecular and cellular effects depending on the specific physiological processes regulated by cAMP.
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to inhibit D-amino acid oxidase (DAO), an enzyme that catalyzes the oxidative deamination of D-amino acids . This inhibition protects DAO cells from oxidative stress induced by D-Serine. Additionally, this compound interacts with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of DAO leads to reduced oxidative stress in cells, which can impact various cellular functions . Furthermore, this compound has been observed to prevent formalin-induced tonic pain, indicating its potential role in pain management and cellular response to stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of DAO involves binding to the active site of the enzyme, preventing the oxidation of D-amino acids . This interaction not only inhibits enzyme activity but also stabilizes the enzyme, reducing its degradation. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with a melting point of 208-213°C . Its long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of DAO and reduced oxidative stress in cells .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively inhibits DAO without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to liver and kidney tissues. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with DAO. By inhibiting DAO, the compound affects the metabolism of D-amino acids, leading to changes in metabolic flux and metabolite levels . This interaction can have downstream effects on other metabolic processes, including energy production and detoxification pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.
properties
IUPAC Name |
2,5-dimethylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(6(9)10)8(2)7-4/h3H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZFUBHOQWUGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343142 | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5744-56-9 | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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